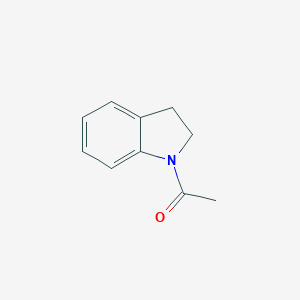

1-Acetylindoline

Vue d'ensemble

Description

1-Acetylindoline, also known as 1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a substituted indole with the molecular formula C10H11NO. It is a tertiary amide characterized by a bulky nitrogen group. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Acetylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 1-acetylindole using silane in the presence of molybdenum dioxide dichloride as a catalyst yields this compound . Another method includes the photochemical rearrangement of this compound to produce 5- and 7-acetylindole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. The process may include the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions . This method is advantageous due to its low catalyst loadings and the use of inexpensive reagents.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetylindoline undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, such as the regioselective ortho Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Reduction: Silane and molybdenum dioxide dichloride are commonly used for the reduction of this compound.

Substitution: Palladium catalysts and appropriate ligands are used for substitution reactions.

Major Products:

Applications De Recherche Scientifique

1-Acetylindoline has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 1-acetylindoline involves its interaction with molecular targets and pathways. For example, its reduction to the corresponding amine involves the transfer of electrons facilitated by the catalyst molybdenum dioxide dichloride . The compound’s bulky nitrogen group plays a crucial role in its reactivity and interaction with other molecules.

Comparaison Avec Des Composés Similaires

- 1-Acetylindole

- 3-Acetylindole

- 1-Benzylindoline

- 1-Tosylindoline

Comparison: 1-Acetylindoline is unique due to its bulky nitrogen group, which influences its reactivity and the types of reactions it undergoes. Compared to 1-acetylindole, this compound has a more complex structure, making it suitable for specific synthetic applications . The presence of the acetyl group in this compound also differentiates it from other indoline derivatives, such as 1-benzylindoline and 1-tosylindoline .

Activité Biologique

1-Acetylindoline (1-AI) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound is an indole derivative with the molecular formula . It features an acetyl group attached to the nitrogen atom of the indole ring, which influences its reactivity and biological properties. The compound is known for its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications.

Synthesis

The synthesis of this compound typically involves the acetylation of indole using acetic anhydride or acetyl chloride in the presence of a base. Various methods have been reported, including electrooxidative reactions that yield high efficiency and purity .

1. Neuroprotective Effects

Research indicates that indole derivatives, including 1-AI, exhibit neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. A study reported that certain derivatives with the indole scaffold demonstrated significant AChE inhibitory activity, with IC50 values ranging from 0.27 to 21.5 µM .

2. Antioxidant Activity

Indole compounds are recognized for their antioxidant capabilities. They can neutralize free radicals, which contributes to their neuroprotective effects. The presence of the indole moiety enhances this activity, making compounds like 1-AI potential candidates for treating oxidative stress-related conditions .

3. Antitumor Properties

Several studies have highlighted the antitumor activity of this compound and its derivatives. For instance, compounds derived from 1-AI have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Case Study 1: AChE Inhibition

A recent study synthesized several indole derivatives, including 1-AI, and evaluated their AChE inhibitory potential. The most potent compound exhibited an IC50 value of approximately 29.46 µM, showing selectivity towards AChE over BuChE. This selectivity is crucial for developing treatments for Alzheimer's disease, as it minimizes side effects associated with BuChE inhibition .

Case Study 2: Antioxidant Activity

In a comparative study examining various indole derivatives, this compound was tested for its ability to scavenge free radicals. The results indicated that it effectively reduced oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Research Findings Summary

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTCWULFNYNFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166984 | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-30-1 | |

| Record name | 1-Acetylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.